Bandgap Engineering: Ta₂O₅ (4.4 eV) vs. Nb₂O₅ (3.8 eV) in ALD MIM Diodes
In a direct head‑to‑head study of ALD‑deposited amorphous insulators for metal‑insulator‑metal (MIM) diodes, Ta₂O₅ exhibited a bandgap of 4.4 ± 0.2 eV, significantly wider than Nb₂O₅ at 3.8 ± 0.2 eV [1]. This 0.6 eV difference translates into distinct conduction mechanisms: Ta₂O₅ and Nb₂O₅ are dominated by Frenkel‑Poole emission at high bias, while wider‑bandgap oxides (Al₂O₃, SiO₂) operate via Fowler‑Nordheim tunneling [1]. The larger bandgap of Ta₂O₅ compared to Nb₂O₅ reduces intrinsic carrier generation and is a critical selection parameter for low‑leakage MIM and high‑frequency capacitor applications.
| Evidence Dimension | Bandgap energy (E_G) |
|---|---|
| Target Compound Data | 4.4 eV (±0.2 eV) |
| Comparator Or Baseline | Nb₂O₅: 3.8 eV (±0.2 eV) |
| Quantified Difference | Δ = 0.6 eV (Ta₂O₅ wider) |
| Conditions | As‑deposited ALD amorphous films; REELS measurement |
Why This Matters
The 0.6 eV wider bandgap of Ta₂O₅ directly reduces intrinsic leakage current compared to Nb₂O₅, a decisive factor for high‑reliability MIM diodes and DRAM capacitor dielectrics.
- [1] Alimardani, N., King, S. W., French, B. L., Tan, C., Lampert, B. P., & Conley, J. F. (2014). Investigation of the impact of insulator material on the performance of dissimilar electrode metal‑insulator‑metal diodes. Journal of Applied Physics, 115(2), 024508. DOI: 10.1063/1.4861742 View Source
